molecular formula C21H16ClN5O2 B2919579 3-(2-chlorophenyl)-N-[(E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl]-5-methyl-4-isoxazolecarboxamide CAS No. 861210-02-8

3-(2-chlorophenyl)-N-[(E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl]-5-methyl-4-isoxazolecarboxamide

Cat. No. B2919579
CAS RN: 861210-02-8
M. Wt: 405.84
InChI Key: MJSFYUVTCLNTKZ-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-[(E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl]-5-methyl-4-isoxazolecarboxamide is a useful research compound. Its molecular formula is C21H16ClN5O2 and its molecular weight is 405.84. The purity is usually 95%.
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Scientific Research Applications

Novel Compound Synthesis

Research in the field of organic and medicinal chemistry often involves the synthesis of novel compounds with potential biological activities. Compounds such as pyrazole and pyrazolopyrimidine derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016). These compounds are synthesized from intermediates that could be structurally related to the compound , showcasing the importance of novel synthetic routes in discovering new therapeutic agents.

Antimicrobial and Anticancer Agents

A series of novel compounds have been synthesized and shown to exhibit significant antimicrobial and anticancer activities. For instance, novel pyrazole derivatives have demonstrated higher anticancer activity than standard drugs like doxorubicin in some cases. This highlights the potential application of novel synthetic compounds in treating various diseases, including cancer (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).

Heterocyclic Chemistry and Drug Design

The synthesis of heterocyclic compounds, such as thienopyrazole derivatives, plays a crucial role in the development of new drugs with potential therapeutic applications. These compounds are often synthesized using innovative methods and can lead to the discovery of molecules with significant biological activities, including antimicrobial and anticancer properties (Ahmed F. Ahmed, A. El-Dean, R. Zaki, & S. M. Radwan, 2018).

Molecular Docking and Biological Evaluation

Molecular docking studies are instrumental in the drug discovery process, helping to predict the interaction between synthesized compounds and biological targets. This approach allows for the identification of compounds with potential as anticancer and anti-5-lipoxygenase agents, facilitating the optimization of molecules for better therapeutic efficacy (Rahmouni et al., 2016).

properties

IUPAC Name

3-(2-chlorophenyl)-N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O2/c1-12-8-9-13(2)27(12)18(11-24)17(10-23)25-21(28)19-14(3)29-26-20(19)15-6-4-5-7-16(15)22/h4-9H,1-3H3,(H,25,28)/b18-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSFYUVTCLNTKZ-ISLYRVAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(=C(C#N)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(N1/C(=C(\C#N)/NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.